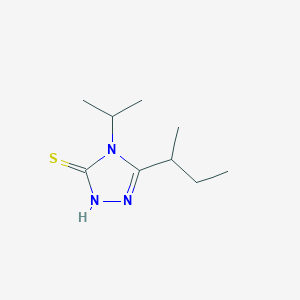![molecular formula C10H17NO2 B13157263 1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one](/img/structure/B13157263.png)
1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Hydroxymethyl)-7-azabicyclo[221]heptan-7-yl]propan-1-one is a bicyclic compound with a unique structure that includes a hydroxymethyl group and an azabicyclo heptane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one typically involves the reaction of cyclopentenes with appropriate reagents under specific conditions. One method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . The reaction conditions include the use of palladium catalysts and a variety of substrates to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl and azabicyclo heptane moieties play crucial roles in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are limited, but it is believed to involve binding to specific receptors or enzymes, leading to modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with an oxygen atom in the bicyclic ring.
Bicyclo[2.2.1]heptan-2-one: Another similar compound with a ketone group in the bicyclic structure.
Uniqueness
1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one is unique due to the presence of both a hydroxymethyl group and an azabicyclo heptane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H17NO2 |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
1-[2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one |
InChI |
InChI=1S/C10H17NO2/c1-2-10(13)11-8-3-4-9(11)7(5-8)6-12/h7-9,12H,2-6H2,1H3 |
InChI-Schlüssel |
BKLRJYAWSAHVJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1C2CCC1C(C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13157185.png)
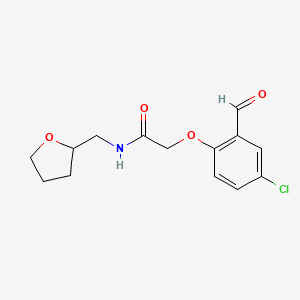


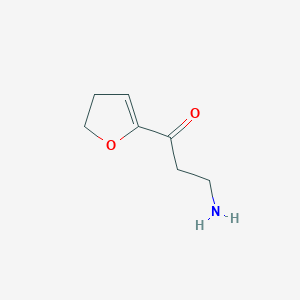
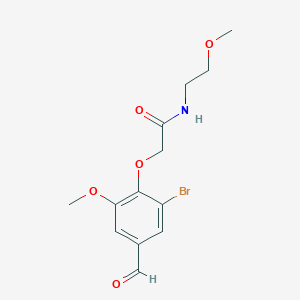
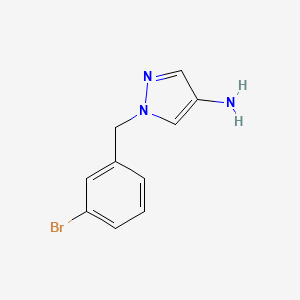



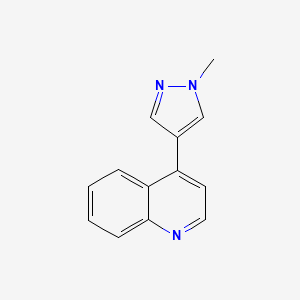
![4-Methyl-2-[(methylsulfanyl)methyl]pyrimidine-5-carboxylic acid](/img/structure/B13157254.png)

